molecular formula C13H26ClNO4 B613112 (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride CAS No. 172793-31-6

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride

Cat. No.: B613112
CAS No.: 172793-31-6
M. Wt: 295.81
InChI Key: LFEYMWCCUAOUKZ-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H26ClNO4 and its molecular weight is 295.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Multifunctional Dendrimers

The compound (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride has been utilized in the synthesis of new types of 1 → (2 + 1) C-branched monomers. These monomers are instrumental in constructing multifunctional dendrimers. Dendrimers are highly branched, star-shaped macromolecules with potential applications in drug delivery, nanotechnology, and material science. For instance, di-tert-butyl 4-(3-[X]oxypropyl)-4-aminoheptanedioate, a variant of the compound, was prepared in high yields and used to produce first-generation dendrimers. These monomers offer the potential for incorporating two different functional groups on both the surface and interior of the dendrimers, enhancing their functionality and potential applications in various scientific fields (Newkome et al., 2003).

Asymmetric Synthesis in MRI Contrast Agents

The compound has also been involved in the development of a multigram asymmetric synthesis of chiral tetraazamacrocycles, specifically 2-(R)-2-(4,7,10-Tris tert-butylcarboxymethyl-1,4,7,10-tetraazacyclododec-1-yl)-pentanedioic acid, 1-tert-butyl ester ((R)-tert-Bu4-DOTAGA). This synthesis is crucial for manufacturing magnetic resonance imaging (MRI) contrast agents. The process achieved high chemical and optical purity, making it valuable for creating high-quality MRI contrast agents and highlighting the compound's significance in medical imaging technology (Levy et al., 2009).

Application in Asymmetric Hydrogenations

In the realm of catalysis, this compound derivatives have been used in the preparation of optically active diphosphetanyl, which was then applied in rhodium-catalyzed asymmetric hydrogenations. This process is fundamental in the production of enantiomerically pure substances, which are crucial for the development of pharmaceuticals and fine chemicals, highlighting the compound's role in advancing synthetic chemistry and drug development (Imamoto et al., 2004).

Properties

IUPAC Name

ditert-butyl (2R)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEYMWCCUAOUKZ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718556
Record name Di-tert-butyl D-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172793-31-6
Record name Di-tert-butyl D-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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